1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3O. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a propanone moiety attached to a phenyl ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(3-(trifluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-1-one: Contains a bromomethyl group instead of a bromine atom, leading to variations in chemical behavior.
Uniqueness: 1-(4-Bromo-3-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various synthetic and research applications .
Properties
Molecular Formula |
C10H8BrF3O |
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Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
WJNZSPZDGSURBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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